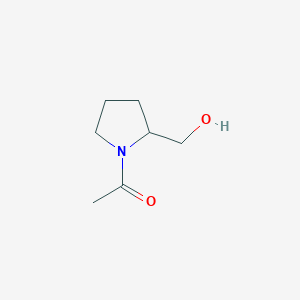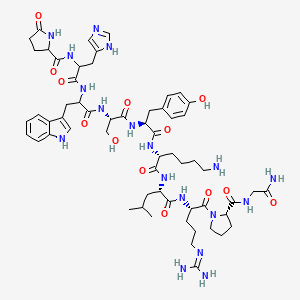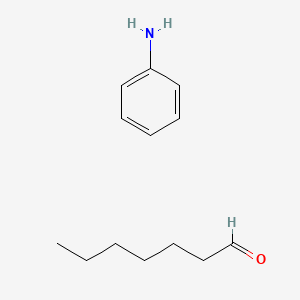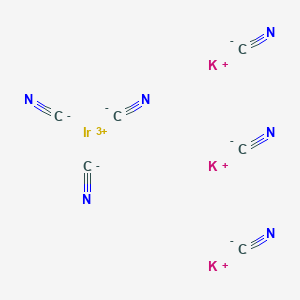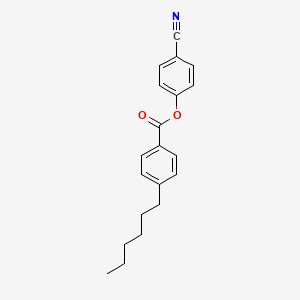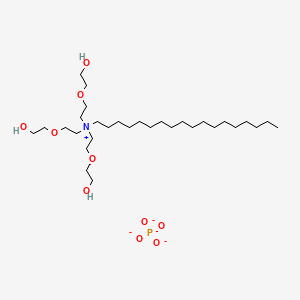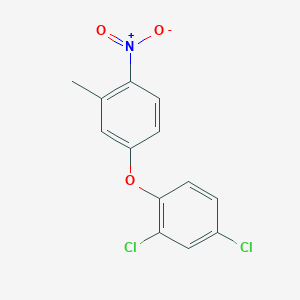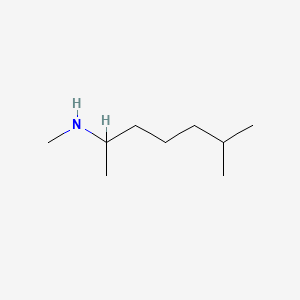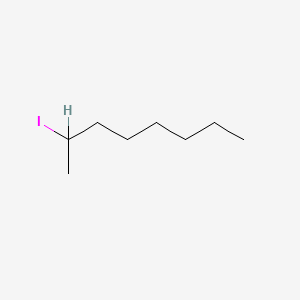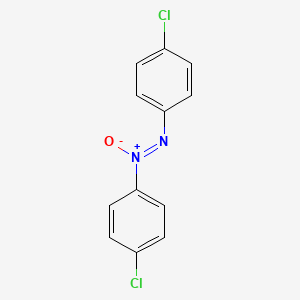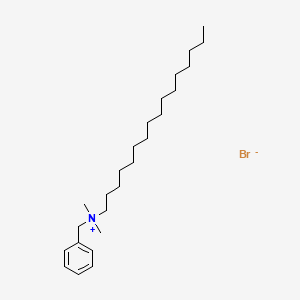
Cetalkonium bromide
Overview
Description
Cetalkonium bromide, also known as benzylhexadecyldimethylammonium bromide, is a quaternary ammonium compound. It is a derivative of benzalkonium chloride with a C16 alkyl chain. This compound is widely recognized for its antiseptic properties and is used in various formulations to treat topical infections and as a preservative .
Mechanism of Action
Target of Action
Cetalkonium bromide, a derivative of C16 alkyl benzalkonium chloride, is a quaternary ammonium salt . It primarily targets a variety of bacteria and fungi , acting as an antiseptic .
Mode of Action
The activity of this compound is based on the creation of a positive charge, which permits a bio-adhesive property to negative surfaces . This property allows this compound to disrupt the cell membrane, inactivate enzymes, and denature proteins . This broad-spectrum mechanism of action enables it to be effective against both gram-positive and gram-negative bacteria, as well as fungi .
Result of Action
The primary result of this compound’s action is its antimicrobial effect . It is effective against a variety of bacteria and fungi, and has been shown to present better activity against gram-negative organisms . This makes it a valuable ingredient in a variety of products, including over-the-counter skin protectants approved by the FDA .
Biochemical Analysis
Biochemical Properties
Cetalkonium bromide has an amphipathic property, which allows it to be used in different types of formulations . It interacts with the cell membrane, enzymes, and proteins, disrupting the cell membrane, inactivating enzymes, and denaturing proteins . This broad-spectrum activity is due to the creation of a positive charge, which permits a bio-adhesive property to negative surfaces .
Cellular Effects
This compound’s antiseptic properties make it effective against a variety of bacteria and fungi . It disrupts the cell membrane, leading to cell death
Molecular Mechanism
The molecular mechanism of this compound involves the creation of a positive charge, which allows it to adhere to negatively charged surfaces . This property enables this compound to disrupt the cell membrane, inactivate enzymes, and denature proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetalkonium bromide is synthesized through a quaternization reaction. The process involves the reaction of hexadecylamine with benzyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the same basic reaction but may include additional steps such as solvent recovery and waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions: Cetalkonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride.
Major Products:
Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
Reduction Reactions: Reduction generally results in the formation of the corresponding amine derivatives.
Scientific Research Applications
Cetalkonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: Due to its antimicrobial properties, it is used in microbiological studies to control bacterial and fungal growth.
Medicine: It is an active ingredient in over-the-counter antiseptic products and is used in formulations for treating mouth ulcers and sores.
Comparison with Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium bromide
- Benzethonium chloride
Uniqueness: Cetalkonium bromide’s unique properties include its specific alkyl chain length, which contributes to its amphipathic nature and its enhanced activity against gram-negative bacteria compared to other quaternary ammonium compounds .
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNWMWYCSOQYSQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-34-4 (Parent) | |
| Record name | Cetalkonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90956729 | |
| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-04-2 | |
| Record name | Benzyldimethylhexadecylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetalkonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3529-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(hexadecyl)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETALKONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU0390Z3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


